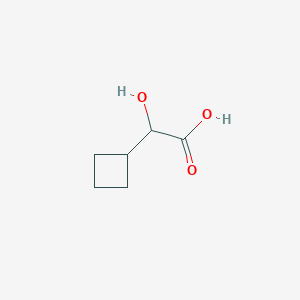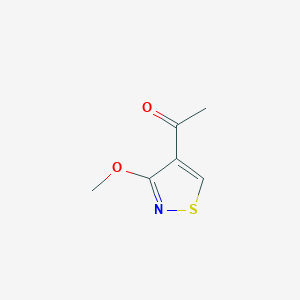
3-Chlorocyclobutane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chlorocyclobutane-1-carbonitrile is a chemical compound with the molecular formula C5H6ClN. It is an important intermediate for the synthesis of various pharmaceuticals and agrochemicals. The compound is also used in scientific research to investigate its mechanism of action and physiological effects.
Scientific Research Applications
Chemical Reactions and Synthesis
- Carbanion 1, derived from 3-chlorobicyclobutane-carbonitrile, shows significant reactions with alcohols like t-BuOH, i-PrOH, MeOH, trifluoroethanol, and hexafluoro2-propanol. The partitioning between protonation and elimination helps in determining the rate constant for internal elimination, crucial in understanding reaction dynamics (Habusha et al., 2002).
- 3-Chlorocyclobutane-1-carbonitrile plays a key role in the synthesis of various cyclobutane and azabicyclo compounds, demonstrating its versatility in organic synthesis (De Blieck & Stevens, 2011); (Rammeloo et al., 2002).
Isomerization and Structural Analysis
- Epoxy derivatives of 3-methylenecyclobutane-1-carbonitrile undergo isomerization, forming 3-hydroxymethylbicyclobutane-1-carboxylic acid derivatives, which is significant in understanding chemical transformations and isomerization processes (Razin & Ulin, 2003).
Synthesis of Heterocyclic Compounds
- This compound derivatives are used in synthesizing heterocyclic compounds, important in the development of new pharmaceuticals and materials (Attaby et al., 2006).
Spectroscopy and Molecular Structure Studies
- The molecular structure of chlorocyclobutane compounds, which includes this compound, has been studied using spectroscopy. This research contributes to the understanding of small ring compounds at the molecular level (Durig et al., 1991).
Copolymerization and Material Science Applications
- This compound is involved in copolymerization reactions, influencing the properties of materials like glass transition temperature in vinyl copolymers. This is significant for material science and engineering applications (Collette et al., 1980).
Safety and Hazards
The safety information for 3-Chlorocyclobutane-1-carbonitrile includes several precautionary statements. For example, it should be handled under inert gas and protected from moisture . It should be kept cool and protected from sunlight . It is also recommended to use personal protective equipment as required .
Properties
IUPAC Name |
3-chlorocyclobutane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN/c6-5-1-4(2-5)3-7/h4-5H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCOKURETJQQQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Prop-2-enyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B3006737.png)


![N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3006747.png)
![5H,6H,7H-cyclopenta[c]pyridin-4-amine](/img/structure/B3006748.png)

![(2E,NZ)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide](/img/structure/B3006750.png)




![5-[(3-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B3006755.png)
![2-chloro-1-[1-(3-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B3006757.png)
